molecular formula C19H21N7O2 B10922214 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10922214
M. Wt: 379.4 g/mol
InChI Key: LPVAFXVKSMKIFK-UHFFFAOYSA-N
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Description

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes multiple pyrazole and pyridine rings

Preparation Methods

The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, starting with the preparation of the pyrazole and pyridine intermediates. The synthetic route typically includes:

    Formation of Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under basic conditions.

    Construction of Isoxazolo[5,4-b]pyridine Core: This involves the cyclization of the pyrazole intermediates with appropriate nitrile oxides.

    Final Coupling: The final step involves coupling the isoxazolo[5,4-b]pyridine core with the pyrazole derivatives using suitable coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrazole or pyridine rings.

Scientific Research Applications

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmacology: It is explored for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation.

Comparison with Similar Compounds

Compared to other similar compounds, 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole and pyridine rings. Similar compounds include:

    4-Methylpyrazole: Known for its use in treating ethylene glycol poisoning.

    JNJ-38877605: A compound with a similar pyrazole structure, used in cancer research.

    6-((6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline: Another pyrazole derivative with applications in medicinal chemistry.

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

IUPAC Name

3-methyl-6-(1-methylpyrazol-4-yl)-N-[(1-propylpyrazol-4-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N7O2/c1-4-5-26-10-13(8-22-26)7-20-18(27)15-6-16(14-9-21-25(3)11-14)23-19-17(15)12(2)24-28-19/h6,8-11H,4-5,7H2,1-3H3,(H,20,27)

InChI Key

LPVAFXVKSMKIFK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C

Origin of Product

United States

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